5-Bromo-N-cyclohexylnicotinamide
説明
Structure
3D Structure
特性
IUPAC Name |
5-bromo-N-cyclohexylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXZGDIGMTXOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406563 | |
| Record name | 5-Bromo-N-cyclohexylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342013-85-8 | |
| Record name | 5-Bromo-N-cyclohexylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Bromo N Cyclohexylnicotinamide
Established Synthetic Routes to 5-Bromo-N-cyclohexylnicotinamide
The synthesis of this compound can be readily achieved through standard amide bond formation reactions. A common and effective method involves the coupling of 5-bromonicotinic acid with cyclohexylamine. This transformation typically employs a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.
A general and widely used approach is the activation of 5-bromonicotinic acid with a peptide coupling reagent. For instance, a reagent such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent such as dimethylformamide (DMF) provides a reliable route to the desired amide.
Alternatively, the synthesis can proceed via the formation of an acyl chloride. 5-bromonicotinic acid can be converted to 5-bromonicotinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with cyclohexylamine, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, to yield this compound.
A plausible synthetic scheme is presented below:
Scheme 1: Synthesis of this compound from 5-bromonicotinic acid
Reactants: 5-bromonicotinic acid, Cyclohexylamine Reagents: Coupling agent (e.g., HATU, TBTU) and a base (e.g., DIPEA), or a chlorinating agent (e.g., SOCl₂) followed by a base. Product: this compound
| Step | Reactant 1 | Reactant 2 | Reagents | Product |
| 1 | 5-bromonicotinic acid | - | SOCl₂ or (COCl)₂ | 5-bromonicotinoyl chloride |
| 2 | 5-bromonicotinoyl chloride | Cyclohexylamine | Triethylamine or Pyridine | This compound |
| Alternative | 5-bromonicotinic acid | Cyclohexylamine | HATU, DIPEA | This compound |
Utilization of this compound as a Key Synthetic Intermediate
The bromine atom on the pyridine ring of this compound is a versatile functional group that serves as a handle for a variety of cross-coupling reactions. This allows for the introduction of diverse substituents at the 5-position, making the compound a valuable intermediate for the synthesis of a wide range of derivatives.
Derivatization Strategies for Novel Chemical Entities
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound. Two of the most prominent strategies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl groups. By reacting this compound with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base, a wide array of 5-aryl-N-cyclohexylnicotinamides can be synthesized. The choice of palladium catalyst and ligands can be crucial for achieving high yields and tolerating various functional groups on the coupling partners.
Buchwald-Hartwig Amination: This methodology allows for the formation of a carbon-nitrogen bond, replacing the bromine atom with a primary or secondary amine. This reaction is instrumental in the synthesis of 5-amino-N-cyclohexylnicotinamide derivatives. Similar to the Suzuki coupling, the success of this transformation relies on the appropriate selection of a palladium catalyst and a suitable phosphine (B1218219) ligand.
Synthesis of Analogs and Structural Congeners
The ability to introduce a wide range of substituents at the 5-position of the nicotinamide (B372718) scaffold through cross-coupling reactions makes this compound an excellent starting material for the synthesis of analogs and structural congeners. This is particularly relevant in drug discovery and medicinal chemistry, where the systematic modification of a lead compound is often employed to optimize its biological activity, selectivity, and pharmacokinetic properties.
For example, by employing a library of different boronic acids in Suzuki coupling reactions, a diverse set of 5-aryl analogs can be generated. Similarly, a variety of amines can be introduced via the Buchwald-Hartwig amination to explore the structure-activity relationship of the N-cyclohexylnicotinamide scaffold.
The following table summarizes the potential derivatization of this compound using these key cross-coupling reactions:
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Class |
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-N-cyclohexylnicotinamides |
| Buchwald-Hartwig Amination | Primary amine (R-NH₂) | Pd₂(dba)₃, BINAP, NaOtBu | 5-(Alkyl/Aryl)amino-N-cyclohexylnicotinamides |
| Buchwald-Hartwig Amination | Secondary amine (R₂NH) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-(Dialkyl/Aryl)amino-N-cyclohexylnicotinamides |
Advanced Synthetic Approaches and Methodological Innovations
While the classical synthetic routes to this compound and its derivatives are well-established, ongoing research in organic synthesis continues to provide more efficient and environmentally friendly methods. For instance, advancements in catalyst design for palladium-catalyzed cross-coupling reactions have led to the development of highly active catalysts that can operate under milder conditions, with lower catalyst loadings, and in more benign solvent systems.
Furthermore, the use of microwave-assisted synthesis can significantly reduce reaction times for both the initial amide formation and the subsequent cross-coupling reactions. Flow chemistry is another advanced approach that can offer improved control over reaction parameters, leading to higher yields and purity of the final products, and facilitating scalability.
While specific literature detailing the application of these advanced methodologies to this compound is not yet prevalent, the general trends in synthetic organic chemistry suggest that these innovative approaches are highly applicable to the synthesis and derivatization of this compound.
Biological and Pharmacological Characterization
Investigation of ALK-2 Modulatory Activities
Activin receptor-like kinase 2 (ALK-2), a member of the TGF-β superfamily of receptors, is a type I serine/threonine kinase receptor. nih.gov It is a key component of the Bone Morphogenetic Protein (BMP) signaling pathway.
Impact on Bone Morphogenetic Protein (BMP) Signaling Pathway
The BMP signaling pathway is a fundamental cascade that regulates a wide array of cellular functions, including cell proliferation, differentiation, and apoptosis. nih.gov
Preclinical Efficacy Studies in Disease Models
Currently, there are no documented preclinical efficacy studies for 5-Bromo-N-cyclohexylnicotinamide. For novel compounds targeting the ALK-2/BMP pathway, preclinical studies in animal models of relevant diseases are a critical step in the drug development process.
In Vivo Evaluation in Fibrodysplasia Ossificans Progressiva (FOP) Models
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and severely disabling genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues. The disease is most commonly caused by a recurrent activating mutation (c.617G>A; p.R206H) in the gene encoding Activin A receptor type I (ACVR1), a bone morphogenetic protein (BMP) type I receptor. This mutation leads to aberrant signaling and subsequent ectopic bone formation.
Preclinical research is crucial for developing potential therapies for FOP. Animal models that recapitulate the genetic and pathological features of the human disease are instrumental in this effort. These models, often involving genetically engineered mice carrying the human ACVR1R206H mutation, allow for the in vivo assessment of novel therapeutic agents.
Despite the established role of ACVR1 in FOP and the development of relevant animal models, a thorough review of the scientific literature reveals no specific studies on the in vivo evaluation of this compound in any FOP model. Consequently, there is no available data to present in tabular or narrative form regarding its efficacy or mechanism of action in this context.
Assessment in Models of Non-Hereditary Heterotopic Ossification (HO)
Non-hereditary, or acquired, heterotopic ossification is a more common condition that can occur following trauma, surgery (such as hip arthroplasty), burns, and neurological injuries. While the underlying cellular and molecular mechanisms are still being elucidated, inflammation and tissue injury are recognized as key triggers. Various animal models have been developed to mimic acquired HO, including trauma-induced models and implantation of BMPs to induce ectopic bone formation.
A comprehensive search of published research indicates that this compound has not been assessed in any established preclinical models of non-hereditary heterotopic ossification. Therefore, no data on its potential to prevent or treat acquired HO is currently available.
Exploration of Other Potential Biological Activities
Beyond the context of heterotopic ossification, the broader biological and pharmacological activities of this compound remain uncharacterized in the public scientific domain. There are no published studies investigating its effects on other cellular pathways, its potential targets, or its pharmacological profile.
Molecular Mechanisms of Action
Target Binding and Ligand-Receptor Interactions
Direct studies detailing the specific binding targets and ligand-receptor interactions of 5-Bromo-N-cyclohexylnicotinamide are not extensively documented. Its primary role, as identified in patent literature, is that of a chemical precursor. The structural characteristics of this compound, featuring a brominated nicotinamide (B372718) core with a cyclohexyl amide group, provide a foundation for the synthesis of more complex molecules designed to interact with specific biological targets. The modifications made to this core structure are what ultimately determine the binding affinity and selectivity of the final active compounds.
Enzymatic Inhibition Kinetics and Thermodynamics
There is currently a lack of specific data on the enzymatic inhibition kinetics and thermodynamic properties of this compound itself. Research in this area has focused on the derivative compounds synthesized from it. For these derivatives, kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) would be determined to quantify their potency against target enzymes. Similarly, thermodynamic parameters, including changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), would be measured to understand the driving forces behind the binding interactions of the final inhibitor compounds.
Cellular Pathway Perturbations Induced by this compound
The most significant information available for this compound relates to its use in the synthesis of inhibitors that modulate key cellular signaling pathways implicated in various diseases.
Wnt/β-catenin Signaling Pathway:
This compound has been utilized as a starting material for the creation of inhibitors targeting the Wnt/β-catenin signaling pathway. The Wnt pathway is crucial for embryonic development and adult tissue maintenance. Dysregulation of this pathway, particularly leading to the stabilization of β-catenin, is a hallmark of several cancers and other diseases. The inhibitors synthesized from this compound are designed to interfere with this aberrant signaling.
| Target Pathway | Role of Pathway | Implication of Dysregulation | Therapeutic Goal of Inhibitors |
| Wnt/β-catenin | Embryonic development, adult tissue homeostasis, stem cell maintenance | Cancer, diabetic retinopathy, pulmonary fibrosis, neurological disorders | To downregulate the pathway and inhibit the expression of target genes like c-myc and cyclin D1 |
ALK-2 Signaling Pathway:
This compound also serves as a crucial intermediate in the development of selective inhibitors for Anaplastic Lymphoma Kinase 2 (ALK-2), a member of the transforming growth factor-β (TGF-β) superfamily. ALK-2 is a bone morphogenic protein (BMP) type I receptor, and mutations in the ALK-2 gene are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by abnormal bone formation in soft tissues. The inhibitors derived from this compound are intended to block the activity of this mutated receptor.
| Target Receptor | Function | Associated Disease | Therapeutic Goal of Inhibitors |
| ALK-2 (Anaplastic Lymphoma Kinase 2) | BMP type I receptor involved in bone and cartilage development | Fibrodysplasia Ossificans Progressiva (FOP), non-hereditary heterotopic ossification | To selectively inhibit the kinase activity of the ALK-2 receptor and prevent abnormal bone formation |
Structure Activity Relationship Sar and Computational Investigations
Systematic Structure-Activity Relationship (SAR) Studies of 5-Bromo-N-cyclohexylnicotinamide Derivatives
SAR studies are fundamental to optimizing the potency and selectivity of a lead compound. For derivatives of this compound, these studies have systematically dissected the molecule to understand the contribution of its core components.
Influence of Nicotinamide (B372718) Ring Substitutions
The nicotinamide ring is a critical pharmacophore in many biologically active compounds. Research on related nicotinamide derivatives has shown that substitutions on this ring can significantly modulate activity. For instance, the introduction of various substituents can alter the electronic properties and steric profile of the ring, thereby influencing its interaction with biological targets. While specific studies on this compound are limited, general principles from analogous series suggest that both the nature and position of substituents are crucial. For example, in other nicotinamide-based compounds, small, electron-withdrawing groups at certain positions have been shown to enhance activity, whereas bulky groups may be detrimental.
Impact of Bromine Atom on Activity and Selectivity
The bromine atom at the 5-position of the nicotinamide ring is a key feature of the parent compound. Halogen atoms, like bromine, can participate in halogen bonding, a type of non-covalent interaction that can contribute significantly to ligand-protein binding affinity and selectivity. The presence of bromine can also influence the metabolic stability of the compound. Systematic studies on related halogenated pyridines have shown that the position and nature of the halogen can have a profound effect on the electronic distribution within the aromatic ring, thereby affecting its interaction with target residues. In some cases, the substitution of bromine with other halogens (e.g., chlorine or fluorine) or its complete removal can lead to a significant change in biological activity, highlighting its importance for the pharmacological profile of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For nicotinamide derivatives, QSAR studies have been employed to identify key physicochemical descriptors that govern their potency. researchgate.netnih.gov These models often reveal that a combination of electronic, steric, and hydrophobic parameters are critical for activity. For instance, a QSAR model for a series of nicotinamide-based inhibitors might indicate that higher activity is associated with specific values of LogP (a measure of lipophilicity), molar refractivity (a measure of steric bulk), and certain electronic parameters that describe the charge distribution on the nicotinamide ring. While a specific QSAR model for this compound derivatives is not publicly available, the principles derived from QSAR studies on similar compound classes are invaluable for guiding the rational design of new, more potent analogs. nih.govnih.gov Such models have successfully identified important pharmacophoric features for various biological targets. nih.gov
Computational Chemistry Approaches
Computational chemistry offers powerful tools to visualize and understand the interactions between a ligand and its biological target at the molecular level. These methods complement experimental SAR data and provide a rationale for observed activity trends.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govnih.gov For this compound, docking simulations can provide insights into its binding mode within the active site of its putative target. These simulations can help to rationalize the SAR data by, for example, showing how the cyclohexyl group fits into a hydrophobic pocket or how the bromine atom forms a halogen bond with a specific amino acid residue. nih.gov Docking studies on related nicotinamide derivatives have successfully predicted binding orientations and have shown a good correlation between docking scores and experimentally determined inhibitory activities. nih.gov These computational models are instrumental in the hit-to-lead optimization process, allowing for the virtual screening of new derivative designs before their chemical synthesis. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. researchgate.netyoutube.com This technique allows researchers to observe the dynamic behavior of a compound and its interactions with biological targets, such as proteins or nucleic acids, at an atomic level. youtube.com The fundamental principle of MD simulations involves solving Newton's equations of motion for a system of interacting particles. youtube.com The forces between particles are typically calculated using a molecular mechanics force field. youtube.com
In the context of drug discovery, MD simulations can provide valuable information on:
Binding Stability: Assessing the stability of a ligand-receptor complex over a period of time. researchgate.net
Conformational Changes: Observing how the binding of a ligand may induce conformational changes in the target protein, and vice-versa.
Interaction Mapping: Identifying key amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology can be applied to understand its potential interactions. For instance, the crystal structure of the closely related N-cyclohexylnicotinamide reveals a dihedral angle of 22.93 (7)° between the pyridine (B92270) ring and the C/O/N plane of the amide group. nih.govnih.gov This initial conformation can serve as a starting point for MD simulations to explore its dynamic behavior in a solvated environment and its potential binding modes with various biological targets.
A typical MD simulation protocol for this compound would involve the following steps:
System Setup: The compound would be placed in a simulation box, solvated with a suitable water model (e.g., TIP3P), and the system would be neutralized with counter-ions. nih.gov
Minimization and Equilibration: The system's energy is minimized to remove any steric clashes, followed by a series of equilibration steps under controlled temperature and pressure to bring the system to a stable state.
Production Run: The simulation is run for a specific duration (e.g., nanoseconds to microseconds) to generate a trajectory of atomic positions and velocities. researchgate.net
Analysis: The trajectory is then analyzed to extract information on the compound's conformational flexibility, solvent interactions, and potential interactions with a target protein. researchgate.net
Such simulations could elucidate how the bromo and cyclohexyl groups contribute to the binding affinity and selectivity of the molecule for a particular protein target.
In Silico Prediction of Biological Activity and Selectivity
In silico methods are increasingly utilized in the early stages of drug discovery to predict the biological activity and selectivity of compounds, thereby reducing the time and cost associated with experimental screening. nih.gov These computational approaches range from ligand-based methods, which rely on the similarity to known active molecules, to structure-based methods, which involve docking the compound into the binding site of a target protein.
For this compound, various in silico tools can be employed to predict its potential biological activities. Nicotinamide and its derivatives are known to interact with a wide range of enzymes and receptors. drugbank.com
Prediction of Potential Targets and Activities:
Computational tools can screen this compound against databases of known protein structures to identify potential binding targets. The predictions are based on the complementarity of the compound's shape and chemical features to the protein's binding pocket.
| In Silico Method | Predicted Property | Potential Relevance for this compound |
| Molecular Docking | Binding affinity and mode | Prediction of binding to enzymes like PARPs, sirtuins, or kinases. |
| Pharmacophore Modeling | Essential chemical features | Identification of key interactions required for activity. |
| QSAR (Quantitative Structure-Activity Relationship) | Correlation of chemical structure with biological activity | Prediction of potency based on physicochemical properties. |
Prediction of Selectivity:
Selectivity is a crucial aspect of drug design, as it minimizes off-target effects. In silico methods can predict the selectivity of a compound by comparing its binding affinity to a primary target versus other related proteins. nih.gov For this compound, this could involve docking the compound into the binding sites of different subtypes of a particular enzyme family and comparing the predicted binding energies. Molecular dynamics simulations can further refine these predictions by providing insights into the dynamic nature of the interactions that contribute to selective binding. rsc.org
The presence of the bromine atom at the 5-position of the pyridine ring can significantly influence the electronic properties and steric interactions of the molecule, potentially leading to enhanced selectivity for specific targets. The bulky cyclohexyl group can also play a critical role in occupying hydrophobic pockets within a binding site, further contributing to both affinity and selectivity.
Translational Aspects and Future Perspectives in Drug Discovery
Preclinical Development Status and Challenges
Currently, there is no publicly available data detailing the preclinical development of 5-Bromo-N-cyclohexylnicotinamide . This suggests that the compound may be in the very early stages of discovery, potentially synthesized as part of a larger chemical library, or its development is proprietary and not yet disclosed.
The preclinical journey for a compound like This compound would involve a series of rigorous evaluations. Initial stages would focus on its synthesis and purification, followed by in vitro assays to determine its biological activity against specific targets. Should it show promise, further preclinical studies would be necessary, encompassing:
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies to understand how the compound behaves in a biological system.
Pharmacodynamics: Investigating the mechanism of action and the relationship between drug concentration and effect.
Toxicology: Assessing the potential for adverse effects through in vitro and in vivo models.
Challenges in the preclinical development of novel nicotinamide (B372718) derivatives often revolve around achieving target specificity to minimize off-target effects, optimizing metabolic stability to ensure a suitable duration of action, and managing potential toxicities associated with the pyridine (B92270) ring.
Identification of Therapeutic Opportunities Beyond Current Indications
The therapeutic landscape for nicotinamide derivatives is vast and continually expanding. While the specific indications for This compound are yet to be explored, the structural motifs present in the molecule suggest several potential avenues for investigation.
Table 1: Potential Therapeutic Areas for Substituted Nicotinamide Derivatives
| Therapeutic Area | Rationale |
| Oncology | Many nicotinamide analogs act as inhibitors of enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs). rsc.org |
| Infectious Diseases | The nicotinamide scaffold has been incorporated into compounds with demonstrated antibacterial, antifungal, and antileishmanial activities. bg.ac.rsnih.gov |
| Inflammatory and Allergic Conditions | Certain N-cycloalkyl-S-phenylnicotinamide derivatives have been patented as hematopoietic prostaglandin D2 synthase inhibitors for treating allergic and respiratory diseases. google.com |
| Metabolic Disorders | As precursors to nicotinamide adenine (B156593) dinucleotide (NAD+), some nicotinamide derivatives play a role in cellular metabolism and are being investigated for age-related diseases and metabolic syndromes. unifiedpatents.combiospace.com |
The presence of the bulky and lipophilic cyclohexyl group in This compound could enhance its interaction with hydrophobic pockets in target proteins, potentially leading to increased potency and selectivity. The bromine atom can modulate the electronic properties of the pyridine ring and provide a site for further chemical modification.
Role of this compound as a Research Tool Compound
In the absence of established therapeutic applications, compounds like This compound can serve as valuable research tools. Synthetic NAD analogs and other nicotinamide derivatives are instrumental in chemical biology for probing the function of NAD-dependent enzymes. nih.govnih.gov
As a research tool, This compound could be utilized to:
Elucidate Enzyme Mechanisms: By studying its interaction with specific enzymes, researchers can gain insights into substrate binding and catalytic mechanisms.
Validate Novel Drug Targets: If the compound shows selective activity against a particular protein, it can be used to validate that protein as a potential drug target.
Serve as a Scaffold for Library Synthesis: The core structure of This compound can be a starting point for the synthesis of a library of related compounds to explore structure-activity relationships (SAR).
Intellectual Property and Patent Landscape Analysis Related to this compound and its Class
A specific patent for This compound has not been identified in the public domain. However, the broader class of nicotinamide derivatives is the subject of extensive patenting activity.
Table 2: Representative Patent Areas for Nicotinamide Derivatives
| Patent Focus | Description |
| Broad Class of Compounds | Patents often claim a broad genus of nicotinamide derivatives with variations in substitution patterns to cover a wide chemical space for a specific therapeutic application. google.com |
| NAD+ Precursors | A significant number of patents protect nicotinamide riboside (NR) and other NAD+ precursors for their use in supplements and therapies targeting age-related decline. firstwordpharma.com |
| Specific Therapeutic Uses | Patents may be directed towards the use of a specific nicotinamide derivative or a class of derivatives for a particular disease, such as cancer or inflammatory conditions. |
| Manufacturing Processes | The synthesis of key intermediates, such as 5-bromonicotinic acid, can also be the subject of patent protection. google.com |
The patent landscape for nicotinamide-related compounds is highly competitive, reflecting the significant therapeutic and commercial interest in this chemical class. Any future development of This compound would require careful navigation of this complex intellectual property environment.
Future Directions in Medicinal Chemistry and Pharmacology
The future of This compound in medicinal chemistry and pharmacology is contingent on the discovery of significant biological activity. Should it emerge as a promising hit compound, future research would likely focus on several key areas:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclohexyl and bromo substituents, as well as the nicotinamide core, to optimize potency, selectivity, and pharmacokinetic properties.
Target Identification and Validation: If the compound's mechanism of action is unknown, significant effort would be dedicated to identifying its biological target(s).
Development of Analogs with Improved Properties: Synthesis of derivatives with enhanced solubility, metabolic stability, and oral bioavailability.
Exploration of Novel Therapeutic Indications: Screening the compound and its analogs against a wide range of biological targets to uncover new therapeutic opportunities.
The versatility of the nicotinamide scaffold ensures that research into new derivatives will remain a vibrant area of medicinal chemistry. While the story of This compound is yet to be written, it stands as a representative of the countless novel chemical entities that hold the potential to become the next generation of research tools and therapeutic agents.
Q & A
Q. How can researchers differentiate between allosteric vs. competitive inhibition mechanisms for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
